Log P Value Demonstrates Superior Lipophilicity of Etoprine Over Metoprine and Pyrimethamine
Etoprine exhibits significantly higher lipophilicity compared to its closest structural analog, metoprine, and the antimalarial pyrimethamine. This property is a primary driver of its enhanced passive diffusion across biological membranes, including the blood-brain barrier [1]. The octanol/water partition coefficient (log P) was experimentally determined for all three compounds under identical conditions.
| Evidence Dimension | Lipophilicity (Log P) |
|---|---|
| Target Compound Data | 3.19 |
| Comparator Or Baseline | Metoprine: 2.82; Pyrimethamine: 2.69 |
| Quantified Difference | Etoprine log P is 13% greater than metoprine and 19% greater than pyrimethamine. |
| Conditions | Octanol/water partition coefficient |
Why This Matters
For research targeting CNS disorders or brain tumors, the 13% higher lipophilicity of etoprine over metoprine translates directly to a greater capacity for passive diffusion across the blood-brain barrier, a crucial factor in experimental model design.
- [1] Cavallito J, Nichol CA, Brenckman WD Jr, Deangelis RL, Stickney DR, Simmons WS, Sigel CW. Lipid-soluble inhibitors of dihydrofolate reductase. I. Kinetics, tissue distribution, and extent of metabolism of pyrimethamine, metoprine, and etoprine in the rat, dog, and man. Drug Metab Dispos. 1978;6(3):329-37. View Source
